3-(Trifluoromethoxy)phenylmagnesium bromide CAS 552332-04-4 properties
3-(Trifluoromethoxy)phenylmagnesium bromide CAS 552332-04-4 properties
Executive Summary
3-(Trifluoromethoxy)phenylmagnesium bromide (CAS 552332-04-4) is a critical organometallic building block in modern medicinal chemistry and agrochemical synthesis. As an aryl Grignard reagent bearing a meta-trifluoromethoxy (-OCF
This guide details the physicochemical properties, advanced synthesis protocols (including Knochel-Hauser exchange), and strategic applications of this reagent in high-value cross-coupling and nucleophilic addition workflows.
Part 1: Chemical Identity & Physical Properties[1]
The reagent is commercially available typically as a 0.5 M solution in Tetrahydrofuran (THF).[1] Its stability and reactivity are governed by the electron-withdrawing nature of the -OCF
Table 1: Physicochemical Constants
| Property | Value | Note |
| CAS Number | 552332-04-4 | |
| Chemical Formula | C | (Active species) |
| Molecular Weight | 265.31 g/mol | |
| Appearance | Dark brown to amber liquid | Solution in THF |
| Density | 0.966 - 0.975 g/mL | At 25 °C |
| Concentration | Typically 0.5 M | Titration required before use |
| Flash Point | -27 °C (THF solvent) | Highly Flammable |
| Electronic Effect | Strong electron-withdrawing group (EWG) | |
| Storage | 2–8 °C (Refrigerator) | Air/Moisture sensitive; store under Ar/N |
Part 2: Synthesis & Preparation Methodologies[3][4][5][6][7][8]
While direct insertion (Method A) is standard for bulk industrial preparation, the Knochel-Hauser Halogen-Magnesium Exchange (Method B) is the recommended protocol for research applications requiring high fidelity, functional group tolerance, and safety control.
Method A: Classical Direct Insertion (Mg Turnings)
Best for: Large-scale, simple batch production where high temperature is tolerable.
-
Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon. Add Magnesium turnings (1.1 equiv) and a crystal of Iodine.
-
Initiation: Cover Mg with anhydrous THF. Add 5-10% of the total volume of 1-bromo-3-(trifluoromethoxy)benzene. Heat gently until the solution turns colorless/turbid (iodine consumption) and exotherm begins.
-
Propagation: Dilute the remaining bromide in THF (1:4 v/v). Add dropwise to maintain a gentle reflux without external heating.[2]
-
Completion: Reflux for 1 hour post-addition. Cool to room temperature and filter under inert atmosphere to remove excess Mg.
Method B: Turbo-Grignard Exchange (Recommended)
Best for: High-purity synthesis, avoiding thermal runaway, and kinetic control.
This method utilizes the "Turbo-Grignard" reagent (iPrMgCl·LiCl ) to facilitate a rapid Br/Mg exchange at low temperatures. The Lithium Chloride breaks up polymeric Grignard aggregates, increasing the rate of exchange and solubility.[3]
Protocol:
-
Setup: Charge a dry flask with 1-bromo-3-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate) under Argon.
-
Exchange: Cool to 0 °C . Add iPrMgCl[4][3]·LiCl (1.1 equiv, commercially available ~1.3 M in THF) dropwise.
-
Incubation: Stir at 0 °C for 30–60 minutes.
-
Validation: Monitor conversion by GC-MS (quench aliquot with sat. NH
Cl; look for 3-(trifluoromethoxy)benzene vs. starting bromide). -
Use: The resulting solution is ready for immediate use at 0 °C or can be cooled to -20 °C for short-term storage.
Figure 1: Comparison of synthesis routes. Method B (Knochel Exchange) offers superior control over stoichiometry and temperature.
Part 3: Reactivity Profile & Applications
The 3-(trifluoromethoxy)phenylmagnesium bromide reagent acts as a nucleophilic "hub," capable of divergent reaction pathways. The meta-positioning of the -OCF
Nucleophilic Addition (1,2-Addition)
Standard reaction with electrophiles (aldehydes, ketones, esters) proceeds rapidly.
-
Mechanism: Concerted 4-center transition state.
-
Optimization: Due to the EWG nature of -OCF
, the reagent is less basic than PhMgBr. Lewis acid additives (e.g., CeCl , LaCl ) can enhance addition to sterically hindered or enolizable ketones (Luche-type conditions).
Transition Metal Cross-Coupling (Kumada/Negishi/Suzuki)
For biaryl synthesis, direct Kumada coupling is possible but often suffers from homocoupling.
-
Transmetallation Strategy:
-
Zinc (Negishi): Treat with ZnCl
(1.0 equiv) to form the Arylzinc reagent, which couples efficiently with aryl halides using Pd(PPh ) . -
Boron (Suzuki): Quench with Trimethyl borate (B(OMe)
) followed by acidic hydrolysis to generate the 3-(Trifluoromethoxy)phenylboronic acid , a stable solid for Suzuki-Miyaura coupling.
-
Medicinal Chemistry Utility
The -OCF
-
Lipophilicity: Increases LogP by ~1.04, enhancing membrane permeability.
-
Conformation: The O-CF
bond often lies orthogonal to the aromatic ring, disrupting planar stacking and improving solubility/selectivity in enzyme pockets.
Figure 2: Divergent reactivity pathways for 3-(Trifluoromethoxy)phenylmagnesium bromide in synthesis.
Part 4: Handling, Safety & Titration
Safety Protocols
-
Hazards: The reagent is pyrophoric in high concentrations and reacts violently with water to release benzene derivatives and heat. The THF solvent is a peroxide former.
-
PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses/goggles. Work strictly within a fume hood.
-
Quenching: Never quench directly with water. Dilute the reaction mixture with ethyl acetate or ether, then cool to 0 °C and slowly add saturated aqueous Ammonium Chloride (NH
Cl).
Titration (Self-Validating Protocol)
Before critical reactions, the precise concentration must be determined. The Knochel Titration Method is the industry standard for accuracy.
-
Reagent: Weigh approx. 100 mg of Iodine (I
) into a dry vial. -
Solvent: Dissolve in 2 mL of a 0.5 M LiCl solution in anhydrous THF.
-
Titration: Add the Grignard reagent dropwise via syringe at 0 °C.
-
Endpoint: The solution transitions from dark brown (iodine) to clear/colorless.
-
Calculation: Molarity = (mg Iodine / 253.8) / (Volume Grignard added in mL).
-
References
-
Preparation of Functionalized Arylmagnesium Reagents : Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angew.[4][3] Chem. Int. Ed.2004 , 43, 3333-3336.[4][3] Link
-
Trifluoromethoxy Group Properties : Leroux, F. et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2008 , 4, No.[5] 13. Link
-
Product Specifications : Sigma-Aldrich. 3-(Trifluoromethoxy)phenylmagnesium bromide, 0.5 M in THF. Link
-
Knochel Titration Method : Krasovskiy, A.; Knochel, P. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis2006 , 5, 890-891. Link
Sources
- 1. 3,5-Bis(trifluoromethyl)phenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 100 mL [thermofisher.com]
- 2. prepchem.com [prepchem.com]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
